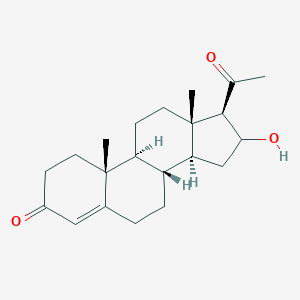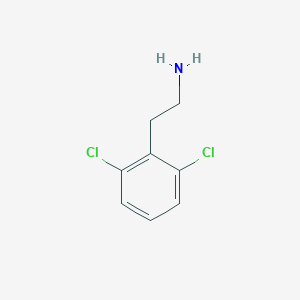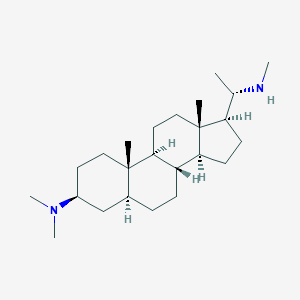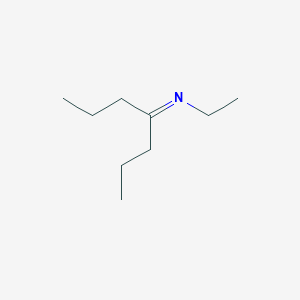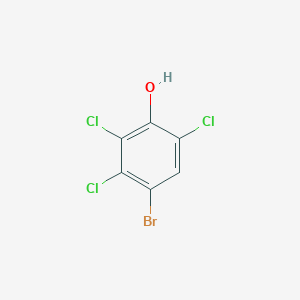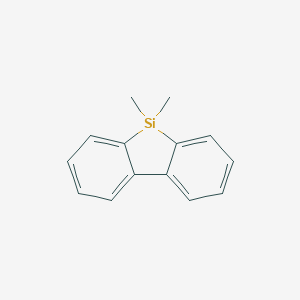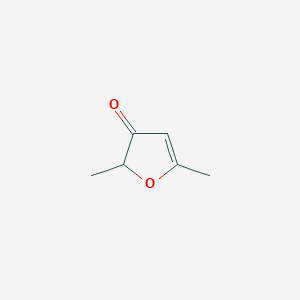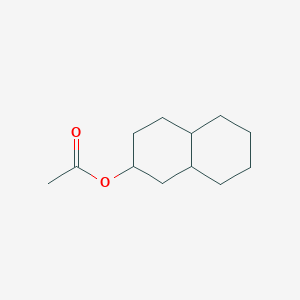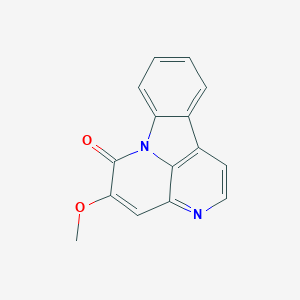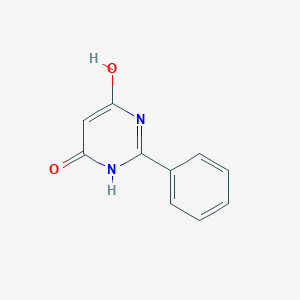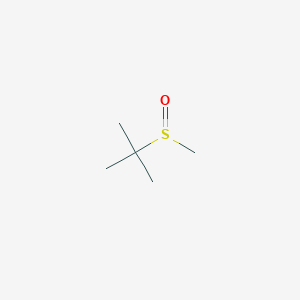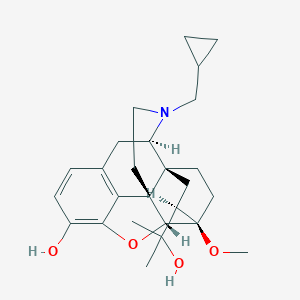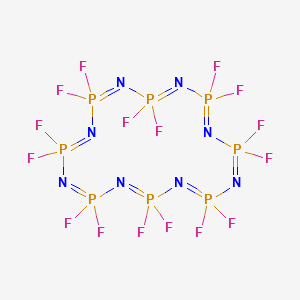
Cyclo-octakis(difluorophosphonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo-octakis(difluorophosphonitrile) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has unique properties that make it useful in a variety of fields, including chemistry, biology, and materials science. In
Applications De Recherche Scientifique
Cyclo-octakis(difluorophosphonitrile) has a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the development of new materials. Cyclo-octakis(difluorophosphonitrile) has been shown to have unique properties that make it useful in the creation of high-performance materials, such as polymers and coatings.
Another area of research that has shown promise is the use of cyclo-octakis(difluorophosphonitrile) in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of chemical reactions, including the conversion of alcohols to esters and the oxidation of alkanes.
Mécanisme D'action
The mechanism of action of cyclo-octakis(difluorophosphonitrile) is not fully understood. However, it is believed that this compound interacts with other molecules through its unique chemical structure. The difluorophosphonitrile groups on the cyclo-octakis(difluorophosphonitrile) molecule are highly reactive and can form strong bonds with other molecules.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of cyclo-octakis(difluorophosphonitrile). However, it is believed that this compound is relatively non-toxic and has low levels of toxicity. This makes it a promising candidate for use in a variety of applications, including in the development of new materials and as a catalyst in chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of cyclo-octakis(difluorophosphonitrile) is its unique chemical structure, which makes it useful in a variety of applications. This compound is also relatively easy to synthesize and can be purified through recrystallization.
However, there are also limitations to the use of cyclo-octakis(difluorophosphonitrile) in lab experiments. One of the main limitations is the lack of research on its biochemical and physiological effects. Additionally, this compound can be difficult to handle due to its reactive nature.
Orientations Futures
There are many potential future directions for research on cyclo-octakis(difluorophosphonitrile). One area of research that shows promise is the development of new materials using this compound. Cyclo-octakis(difluorophosphonitrile) has unique properties that make it useful in the creation of high-performance materials, such as polymers and coatings.
Another area of research that is worth exploring is the use of cyclo-octakis(difluorophosphonitrile) in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of chemical reactions, and further research could lead to the development of new and more efficient catalysts.
Overall, cyclo-octakis(difluorophosphonitrile) is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its properties and potential uses, but the future looks bright for this unique and versatile compound.
Méthodes De Synthèse
Cyclo-octakis(difluorophosphonitrile) is synthesized through a reaction between difluoroamine and hexachlorocyclotriphosphazene. This reaction produces a white solid that can be purified through recrystallization. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Propriétés
Numéro CAS |
14097-20-2 |
|---|---|
Nom du produit |
Cyclo-octakis(difluorophosphonitrile) |
Formule moléculaire |
F16N8P8 |
Poids moléculaire |
663.82 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13,15-octaza-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5,14λ5,16λ5-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/F16N8P8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25 |
Clé InChI |
XJLVTUPWPDSAJC-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Autres numéros CAS |
14097-20-2 |
Synonymes |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13 ,15-octaza-2$l^{5},4$l^{5},6$l^{5},8$l^{5},10$l^{5},12$l^{5},14$l^{5}, 16$l^{5}-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




